N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the indole core and the carboxamide group through cyclization and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide
- N-[3-chloro-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide
- N-[3-iodo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide
Uniqueness
N-[3-bromo-4-(morpholin-4-yl)phenyl]-1,5-dimethyl-1H-indole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H22BrN3O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-1,5-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-3-5-18-15(11-14)12-20(24(18)2)21(26)23-16-4-6-19(17(22)13-16)25-7-9-27-10-8-25/h3-6,11-13H,7-10H2,1-2H3,(H,23,26) |
InChI Key |
ADSNAZXMKNVOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Br)C |
Origin of Product |
United States |
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